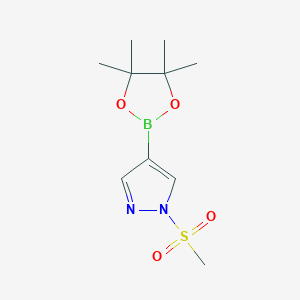![molecular formula C13H19F2NO B1399572 {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1411633-23-2](/img/structure/B1399572.png)
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine
Descripción general
Descripción
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine, also known as (2-methylpropyl)-4-(2,2-difluoroethoxy)benzyl amine, is an organic compound with a molecular formula of C10H17F2NO. It is a colorless liquid at room temperature and has a boiling point of 229-230°C. It is a versatile organic compound with various applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Ultraviolet Spectra Analysis
- The study of ultraviolet (UV) spectra of various amines, including aniline and aminopyridines, has shown that N-methylation increases the electron-donating ability of the amino group. This research is relevant for understanding the electronic properties of compounds similar to "{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine" (Cumper & Singleton, 1968).
Amine-Functionalized Materials
- Research on amine-functionalized colloidal silica highlights the importance of amine groups in various applications, particularly in material science. This study provides insights into convenient methods of synthesis and characterization of research-grade materials (Soto-Cantu et al., 2012).
Fluorescence Enhancement
- The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," is particularly relevant for understanding how structural changes in amines can affect their optical properties (Yang, Chiou, & Liau, 2002).
CO2 Adsorption
- Research on tailoring amine-functionalized hybrid ceramics for CO2 adsorption demonstrates the application of amine compounds in environmental science, particularly in gas separation and adsorption technologies (Prenzel, Wilhelm, & Rezwan, 2014).
Neurotoxicity Studies
- The role of N-methyltransferases in the neurotoxicity associated with certain metabolites, including those derived from pyridines, offers insights into the biochemical and medical implications of amine derivatives (Ansher, Cadet, Jakoby, & Baker, 1986).
Propiedades
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-10(2)7-16-8-11-3-5-12(6-4-11)17-9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQYGJGAFPYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
![(6-Methoxy-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1399493.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)


![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)





![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)